4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde CAS number
4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde CAS number
An In-Depth Technical Guide to 4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde
Abstract: This technical guide provides a comprehensive overview of 4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde, a key building block in modern synthetic chemistry. With the CAS Number 1414870-67-9, this highly functionalized aromatic aldehyde is of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science.[1] This document details its chemical and physical properties, provides an illustrative synthetic protocol and purification strategy, analyzes its unique reactivity profile governed by its trifunctional substitution pattern, and discusses its applications. Emphasis is placed on the causality behind experimental choices and adherence to rigorous safety protocols, offering a field-proven perspective for professionals in drug development and scientific research.
Chemical Identity and Properties
4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde featuring three distinct electron-withdrawing groups. This substitution pattern significantly influences its physical properties and chemical reactivity, making it a valuable and versatile synthetic intermediate.
Identifiers and Molecular Structure
| Identifier | Value |
| CAS Number | 1414870-67-9[1] |
| IUPAC Name | 4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde |
| Molecular Formula | C₈H₃BrF₄O |
| Molecular Weight | 271.01 g/mol [2] |
| SMILES | O=Cc1cc(C(F)(F)F)c(Br)cc1F |
| InChI Key | Not readily available. |
Physicochemical Properties
Quantitative data for this specific isomer is not broadly published. However, based on structurally similar compounds, the following properties can be anticipated. Researchers should confirm these properties with lot-specific certificates of analysis.
| Property | Anticipated Value | Rationale / Comparison |
| Appearance | Off-white to yellow solid | Similar to other solid benzaldehyde derivatives.[3] |
| Melting Point | > 50 °C | The presence of halogens and a rigid aromatic structure typically results in a solid state at room temperature. For example, 4-Bromo-2-fluorobenzaldehyde has a melting point of 58-62 °C. |
| Boiling Point | High; requires vacuum distillation | Aromatic aldehydes with high molecular weights and polar groups have high boiling points.[4] |
| Solubility | Soluble in common organic solvents (DCM, Ether, Ethyl Acetate); low water solubility. | Typical for halogenated organic compounds. |
Synthesis and Purification
The synthesis of highly substituted benzaldehydes often involves the oxidation of the corresponding benzyl alcohol. This method prevents over-oxidation to the carboxylic acid, which can be a challenge with stronger oxidizing agents.
Illustrative Synthetic Protocol: Oxidation of [4-Bromo-2-fluoro-5-(trifluoromethyl)phenyl]methanol
This protocol is adapted from a standard procedure for the synthesis of a related trifluoromethyl-substituted bromobenzaldehyde.[5] The use of manganese (IV) oxide (MnO₂) is a well-established and mild method for converting primary allylic and benzylic alcohols to their corresponding aldehydes.
Experimental Workflow:
Caption: Synthetic workflow for the preparation of the title compound.
Step-by-Step Methodology:
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Dissolution: To a solution of (4-bromo-2-fluoro-5-(trifluoromethyl)phenyl)methanol (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of substrate), add activated manganese (IV) oxide (MnO₂, ~5.0 eq).
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Expertise: DCM is chosen for its ability to dissolve the starting material and its inertness under these mild oxidation conditions. A significant excess of MnO₂ is used to drive the reaction to completion, as its activity can vary.
-
-
Reaction: Stir the resulting black suspension vigorously at ambient temperature.
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Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting alcohol spot and the appearance of a new, less polar aldehyde spot indicates reaction progression.
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Workup: Upon completion (typically 12-24 hours), filter the reaction mixture through a pad of Celite® to remove the solid MnO₂ and its byproducts.
-
Trustworthiness: Filtration through Celite® is a standard and effective method for removing fine solid particulates like MnO₂ which could otherwise clog filter paper.
-
-
Isolation: Wash the filter cake thoroughly with additional DCM to ensure complete recovery of the product. Combine the organic filtrates and concentrate the solution under reduced pressure to yield the crude 4-bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde, typically as a solid.
Purification Protocol: Recrystallization
For many solid benzaldehyde derivatives, recrystallization is an effective purification method.
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Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., hexane, heptane, or an ethanol/water mixture).
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Dissolution: Dissolve the crude aldehyde in the minimum amount of hot solvent.
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Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Collection: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[6]
Reactivity and Mechanistic Insights
The reactivity of the aldehyde functional group in 4-bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde is significantly enhanced by the cumulative electron-withdrawing effects of the three substituents on the aromatic ring.
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Trifluoromethyl (-CF₃) Group: This is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms (strong -I inductive effect). Its presence deactivates the aromatic ring and increases the electrophilicity of the carbonyl carbon.[7] The trifluoromethyl group is a common addition in drug design to enhance properties like metabolic stability and binding affinity.[7][8]
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Fluorine (-F) Atom: Fluorine is the most electronegative element and withdraws electron density via a strong inductive effect (-I). While it has a weak resonance donating effect (+R), the inductive effect dominates, especially from the ortho position.[9]
-
Bromine (-Br) Atom: Bromine also acts as an electron-withdrawing group through induction (-I), further contributing to the deactivation of the ring.[9]
This strong, cumulative electron withdrawal makes the carbonyl carbon highly electrophilic and thus more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde. This enhanced reactivity is advantageous for forming imines, oximes, and other derivatives used in drug discovery.[9]
Caption: Electronic effects increasing the electrophilicity of the carbonyl carbon.
Applications in Research and Development
Substituted benzaldehydes are fundamental building blocks in organic synthesis. The unique combination of substituents on 4-bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde makes it particularly useful for creating complex molecules with tailored properties.
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Medicinal Chemistry: It serves as a scaffold for synthesizing novel therapeutic agents. The aldehyde handle allows for the introduction of various pharmacophores through reactions like reductive amination, Wittig reactions, and aldol condensations. The trifluoromethyl group is a bioisostere for other groups and can improve a drug candidate's metabolic stability and lipophilicity.[4][8]
-
Agrochemicals: Similar to pharmaceuticals, the structural motifs derived from this aldehyde are used in the development of new pesticides and herbicides.
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Materials Science: Fluorinated aromatic compounds are precursors to specialty polymers, liquid crystals, and other advanced materials with unique electronic and physical properties.
For instance, the related compound 4-bromo-2-fluorobenzaldehyde is used to prepare histamine H3 antagonists and novel antimicrobials, highlighting the utility of this structural class in drug discovery.[10]
Safety and Handling
As with all halogenated and trifluoromethylated aromatic compounds, 4-bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde must be handled with appropriate care. The GHS classifications for structurally similar compounds provide a strong basis for a conservative safety approach.
Hazard Identification
The following hazards are typical for this class of chemical.[2]
| GHS Classification | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation |
Safe Handling and Storage
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[3]
-
Ventilation: Handle this compound only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][11]
-
Handling: Avoid all personal contact, including inhalation and contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[3]
First Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[3]
-
If Swallowed: Immediately give a glass of water. If in doubt, contact a Poisons Information Center or a doctor.[11]
References
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PubChem. (n.d.). 4-Bromo-2-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-4-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-bromo-5-trifluoromethyl benzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
- ACS Publications. (n.d.). Beyond the Balz–Schiemann Reaction: The Utility of Tetrafluoroborates and Boron Trifluoride as Nucleophilic Fluoride Sources | Chemical Reviews.
- NIH. (n.d.). 2-Bromo-5-fluorobenzaldehyde - PMC.
- Sigma-Aldrich. (n.d.). 4-Bromo-3-fluoro-2-(trifluoromethyl)benzaldehyde.
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